Chlorhydrate de 2-amino-2-(3-bromo-4-hydroxyphényl)acétate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

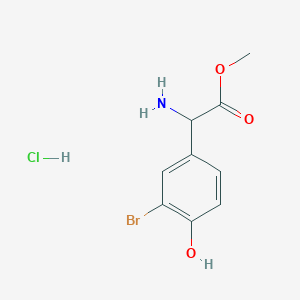

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrNO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group.

Applications De Recherche Scientifique

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Action Environment

The action of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, the presence of other compounds or drugs could potentially affect its metabolism and excretion.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride are not well-documented in the literature. It is known that compounds with similar structures can participate in various biochemical reactions. For instance, compounds with a benzylic position, like our compound, can undergo reactions such as free radical bromination and nucleophilic substitution .

Temporal Effects in Laboratory Settings

It is known to have a melting point of 183-185°C , suggesting that it is relatively stable under normal laboratory conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the bromine atom can produce a dehalogenated compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: Similar structure but lacks the bromine atom.

Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate hydrochloride: Similar structure with a chlorine atom instead of bromine.

Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring. This combination of functional groups allows for specific chemical reactivity and interactions with biological targets, making it a valuable compound in various research applications .

Activité Biologique

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in drug development. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies that highlight its efficacy.

- Molecular Formula : C9H10BrClNO3

- Molecular Weight : 245.07 g/mol

- Structure : The compound features a bromo-substituted aromatic ring and an acetate moiety, which are crucial for its biological interactions.

Target Interactions

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate interacts with biological targets primarily through halogen bonding, a characteristic of many brominated compounds. This interaction can lead to significant structural and functional changes at the molecular level, impacting various biochemical pathways.

Biochemical Pathways

The compound is involved in halogenation reactions that may influence metabolic processes. Its ability to form weak bonds with Lewis bases enhances its reactivity and potential as a therapeutic agent.

Pharmacokinetics

- Absorption : The compound demonstrates high gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Permeability : It is capable of crossing the BBB, making it a candidate for central nervous system-targeted therapies.

- Storage Conditions : To maintain stability, it should be stored in a dry environment at temperatures between 2°C and 8°C.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that related compounds possess cytotoxic effects on cancer cell lines. For example, structural analogs have exhibited low nanomolar antiproliferative activity against HeLa and MCF-7 cells, indicating that methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate may also have similar properties .

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3.ClH/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBZPTHJAGVELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)O)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.